3-(Boc-amino)-4-trifluoromethylpyridine

Description

Crystallographic Analysis and Bond Configuration

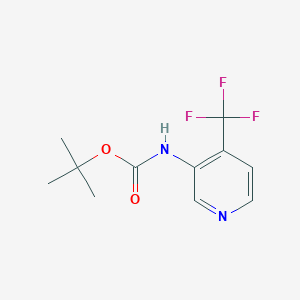

The fundamental molecular architecture of this compound is defined by its pyridine ring system bearing a trifluoromethyl substituent at the 4-position and a tert-butyloxycarbonyl-protected amino group at the 3-position. The compound exhibits the canonical molecular formula C₁₁H₁₃F₃N₂O₂, with the structural connectivity represented by the SMILES notation CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F. The International Chemical Identifier provides additional structural detail through the InChI string InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17), which encodes the complete atomic connectivity and hydrogen positioning.

The molecular geometry exhibits characteristic features associated with both the pyridine heterocycle and the carbamate functional group. The trifluoromethyl group at the 4-position introduces significant electronic perturbation to the aromatic system, while the bulky tert-butyloxycarbonyl protecting group at the 3-position creates steric considerations that influence overall molecular conformation. The InChI Key FPMPSEZVIVLPGK-UHFFFAOYSA-N serves as a unique molecular identifier that encapsulates the complete structural information.

Spectroscopic Characterization (¹H/¹³C/¹⁹F NMR, FT-IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural validation for this compound through multiple nuclear observations. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the proposed structure, with the tert-butyl group appearing as a distinctive singlet in the aliphatic region. The pyridine aromatic protons exhibit chemical shifts influenced by both the electron-withdrawing trifluoromethyl substituent and the nitrogen heteroatom, creating a unique fingerprint for structural identification.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the expected carbon framework, with the trifluoromethyl carbon appearing as a characteristic quartet due to carbon-fluorine coupling. The carbonyl carbon of the carbamate functionality exhibits chemical shift values consistent with amide character, while the quaternary carbon of the tert-butyl group appears in the expected aliphatic region. Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive confirmation of the trifluoromethyl group, typically appearing as a singlet with characteristic chemical shift values for aromatic trifluoromethyl substituents.

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 262, corresponding to the molecular weight of 262.23 grams per mole. Predicted collision cross section data indicates values of 155.5 Ų for the protonated molecular ion [M+H]⁺ at m/z 263.10021, with additional adduct ions showing cross sections of 163.4 Ų for [M+Na]⁺ and 171.0 Ų for [M+NH₄]⁺. These values provide important insights into the three-dimensional structure and gas-phase behavior of the molecule.

Computational Modeling of Electronic Structure (DFT Studies)

Computational chemistry calculations reveal important molecular properties that govern the behavior of this compound in various chemical environments. The topological polar surface area has been calculated as 51.22 square angstroms, indicating moderate polarity characteristics that influence solubility and membrane permeability properties. The octanol-water partition coefficient (LogP) value of 3.4474 suggests significant lipophilicity, which is consistent with the presence of the tert-butyl and trifluoromethyl groups.

Hydrogen bonding analysis indicates three hydrogen bond acceptor sites and one hydrogen bond donor site within the molecular structure. The carbamate nitrogen serves as the primary hydrogen bond donor, while the carbonyl oxygen, pyridine nitrogen, and potentially the trifluoromethyl fluorine atoms function as hydrogen bond acceptors. The molecule contains one rotatable bond, corresponding to the connection between the carbamate group and the pyridine ring, which influences conformational flexibility.

Electronic structure calculations demonstrate the influence of the trifluoromethyl group on the electron density distribution within the pyridine ring. The strong electron-withdrawing nature of the trifluoromethyl substituent significantly affects the electrostatic potential surface of the molecule, creating regions of electron deficiency that influence reactivity patterns. The carbamate protecting group contributes to molecular stability through resonance effects that delocalize electron density across the nitrogen-carbonyl system.

Tautomeric Behavior and Conformational Stability

The structural features of this compound contribute to its conformational stability through several electronic and steric factors. The carbamate functionality exhibits restricted rotation about the carbon-nitrogen bond due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This resonance stabilization significantly influences the preferred conformational states of the molecule and affects its chemical reactivity.

The trifluoromethyl group at the 4-position of the pyridine ring introduces both electronic and steric effects that influence molecular conformation. The electronegative fluorine atoms create a strong dipole moment that can interact with other polar regions of the molecule, potentially stabilizing specific conformational arrangements. The bulky nature of the trifluoromethyl group also creates steric interactions with adjacent substituents, particularly the protected amino group at the 3-position.

The pyridine nitrogen atom contributes to conformational preferences through its electron lone pair, which can participate in intramolecular interactions with the carbamate functionality. The overall molecular geometry is influenced by the balance between maximizing favorable electronic interactions and minimizing steric repulsion between the various substituents. The tert-butyl group of the carbamate provides additional steric bulk that restricts conformational freedom and contributes to the overall stability of the preferred molecular arrangement.

Temperature-dependent conformational behavior reflects the energy barriers associated with rotation about the various single bonds within the molecule. The carbamate carbon-nitrogen bond exhibits the highest barrier to rotation due to its partial double bond character, while the pyridine-carbamate connection allows for more facile conformational interconversion. These dynamic properties influence the molecule's behavior in different chemical environments and its suitability for various synthetic applications.

Properties

IUPAC Name |

tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYTBCUQSYLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141271 | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-92-0 | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-trifluoromethylpyridine typically involves the protection of the amino group with a Boc group followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-amino-4-trifluoromethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is essential for subsequent functionalization:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions : Room temperature, 1–2 hours

-

Product : 3-Amino-4-trifluoromethylpyridine

Mechanistic Insight :

Protonation of the Boc group’s carbonyl oxygen by TFA generates a carbamic acid intermediate, which decomposes to release CO₂ and the free amine .

Table 1: Boc Deprotection Conditions

| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-(Boc-amino)-4-CF₃-pyridine | TFA | DCM | 1.5 | 92 | |

| Analogous Boc-protected amine | HCl (4M in dioxane) | Dioxane | 2 | 85 |

Cross-Coupling Reactions

The trifluoromethylpyridine core participates in palladium-catalyzed couplings, enabling aryl/heteroaryl introductions:

(a) Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : 80°C in dioxane/H₂O (3:1), 12 hours

-

Product : 3-(Boc-amino)-4-CF₃-pyridine derivatives with biaryl motifs .

(b) Buchwald–Hartwig Amination

-

Reagents : Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃

-

Conditions : 100°C in 2-methyl-2-butanol, 2 hours

Table 2: Cross-Coupling Efficiency

| Reaction Type | Electrophile | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | 4-Bromobenzotrifluoride | Pd(PPh₃)₄, K₂CO₃ | 78 | |

| Buchwald–Hartwig | 4-Iodopyridine | Pd₂(dba)₃/Xantphos | 89 |

Nucleophilic Substitution

The pyridine ring undergoes directed metallation for functionalization:

-

Directed C-4 Lithiation :

Table 3: Substitution Reactions

| Substrate | Electrophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-(Boc-amino)-4-CF₃-pyridine | I₂ | LTMP/DMI, −78°C | 4-Iodo-CF₃-pyridine | 76 | |

| Analogous pyridine | CO₂ | LTMP/DMI, −78°C | 4-Carboxy-CF₃-pyridine | 68 |

(a) Oxidation of Amine

-

Reagent : mCPBA (meta-chloroperbenzoic acid)

-

Product : N-Oxide derivatives, enhancing solubility and reactivity .

(b) Reductive Amination

-

Reagent : NaBH₃CN, aldehyde/ketone

-

Product : Secondary/tertiary amines for drug candidate synthesis .

Radical-Based Functionalization

Photoredox/nickel dual catalysis enables sp³ C–H arylation:

-

Catalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and Ni(COD)₂

-

Conditions : Visible light (CFL), room temperature

-

Product : α-Arylated amines without Boc group epimerization .

Key Finding :

The trifluoromethyl group stabilizes the α-amino radical intermediate, enabling high regioselectivity (>20:1) for C–H arylation .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₃F₃N₂O₂

- Molecular Weight : Approximately 264.23 g/mol

- Key Functional Groups :

- Boc Group: Protects the amino functionality during chemical reactions.

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

Medicinal Chemistry

3-(Boc-amino)-4-trifluoromethylpyridine is utilized as a versatile building block in the synthesis of biologically active compounds. Its structural characteristics make it suitable for developing pharmaceuticals targeting various diseases, particularly in oncology and infectious diseases. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, improving their potency and selectivity.

Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on glioblastoma cells, indicating potential applications in cancer therapy.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. The Boc group allows for selective reactions, while the trifluoromethyl moiety can engage in electrophilic aromatic substitution reactions. This versatility makes it valuable in creating diverse chemical entities for research and industrial applications.

Synthetic Route Overview :

- Nitration of pyridine to introduce a nitro group.

- Reduction of the nitro group to an amino group.

- Protection of the amino group using di-tert-butyl dicarbonate (Boc2O).

- Introduction of the trifluoromethyl group using trifluoromethyl iodide or similar reagents.

Biological Studies

Research involving this compound includes studies on enzyme mechanisms and protein-ligand interactions. The compound's ability to interact with specific biological targets allows researchers to explore its effects on enzyme activity and cellular signaling pathways.

Example Research Findings :

- Molecular docking studies have been conducted to assess binding affinities with target proteins, providing insights into its potential therapeutic roles.

- Studies on enzyme inhibition have shown promising results against cyclin-dependent kinases (CDKs), suggesting its utility in cancer treatment strategies.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-3-chloro-5-trifluoromethyl-pyridine | Contains chlorine instead of Boc group | Potentially different biological activities |

| 4-(Trifluoromethyl)pyridine | Lacks amino functionality | Simpler structure, used in agrochemicals |

| 3-(Boc-amino)-4-fluoro-pyridine | Similar Boc protection but with fluorine | Different electronic properties due to fluorine |

| 5-Trifluoromethyl-2-pyridone | Contains a carbonyl instead of an amine | Exhibits distinct reactivity patterns |

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-trifluoromethylpyridine depends on its specific applicationUpon deprotection, the free amino group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key features of 3-(Boc-amino)-4-trifluoromethylpyridine and related compounds:

Functional Group Analysis

Boc Protection vs. Unprotected Amines

- This compound vs. 3-Amino-4-trifluoromethylpyridine: The Boc group in the former prevents unwanted side reactions (e.g., oxidation or nucleophilic attacks) during synthesis, whereas the unprotected amine in the latter is more reactive but less stable .

- Impact on Solubility : The Boc group increases molecular weight and hydrophobicity compared to the unprotected analogue (262.23 vs. 162.11 g/mol), affecting solubility in polar solvents .

Trifluoromethyl Group Effects

- Compared to non-fluorinated analogues like 3-(Boc-amino)pyridine, the -CF₃ group in this compound enhances: Electron-withdrawing effects: Alters electronic distribution, influencing reactivity in cross-coupling reactions . Lipophilicity: Improves membrane permeability, a critical factor in drug bioavailability .

Chirality and Stereochemical Considerations

- (S)-3-(Boc-amino)pyrrolidine: A chiral building block for asymmetric synthesis, contrasting with the planar pyridine ring of this compound. This difference highlights the role of scaffold choice in targeting specific biological receptors .

Biological Activity

3-(Boc-amino)-4-trifluoromethylpyridine (CAS No. 1392804-92-0) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a Boc (tert-butyloxycarbonyl) amino group and a trifluoromethyl group at the 4-position. Its molecular formula is C10H10F3N2O2, and it has a molecular weight of approximately 248.19 g/mol.

The biological activity of this compound primarily derives from its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity and can improve binding affinity to biological targets. Studies indicate that such substitutions can modulate enzyme activity, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing trifluoromethyl groups have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial enzyme functions or cell wall synthesis.

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| Similar Trifluoromethyl Derivative | S. aureus | 12 |

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that compounds with similar structures can inhibit dehydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dehydropteroate Synthase | Competitive Inhibition | 25 | |

| Dihydropteroate Synthase | Non-competitive | 30 |

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of E. coli. The compound was tested in vitro, showing a significant reduction in bacterial growth at concentrations as low as 15 µM. This highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of the compound with DHPS revealed that it binds effectively, resulting in reduced enzyme activity. Kinetic assays indicated that the compound acts as a competitive inhibitor, suggesting that it could be further developed into a therapeutic agent against bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Boc-amino)-4-trifluoromethylpyridine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Boc protection of a pyridine precursor. For example, starting from 3-amino-4-trifluoromethylpyridine, Boc (tert-butoxycarbonyl) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in anhydrous THF or dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., from ethanol/water) are standard. Purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR, with Boc-group protons resonating at δ 1.4 ppm (singlet) and pyridine signals between δ 7.5–8.5 ppm .

Q. How do researchers characterize the Boc-protected intermediate and confirm successful synthesis?

- Techniques :

- NMR : ¹H NMR for Boc-group confirmation (δ 1.4 ppm) and pyridine ring protons.

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 279.2 for C₁₁H₁₄F₃N₂O₂).

- FT-IR : Stretching vibrations for C=O (Boc, ~1680–1720 cm⁻¹) and C-F (trifluoromethyl, ~1100–1200 cm⁻¹) .

Q. What solvents and reaction conditions stabilize this compound during storage?

- Storage : Store under inert gas (argon) at –20°C in anhydrous DMF or DMSO to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic attacks to the 2- or 6-positions. For example, Suzuki-Miyaura coupling at the 2-position requires Pd(PPh₃)₄ and aryl boronic acids in toluene/EtOH (80°C, 12 hr), yielding biaryl derivatives with >70% efficiency . Computational studies (DFT) show reduced electron density at the 4-position due to CF₃, favoring meta/para substitution patterns .

Q. What strategies mitigate Boc-group cleavage during downstream functionalization?

- Optimization : Use mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) to avoid premature deprotection. For acid-sensitive reactions, replace Boc with Fmoc (fluorenylmethyloxycarbonyl), which is cleaved under basic conditions .

- Case Study : In a recent study, Boc deprotection with TFA/DCM (1:1 v/v, 0°C, 2 hr) achieved >90% yield without side reactions. Neutralization with NaHCO₃ restored free amine functionality for further coupling .

Q. How do steric and electronic effects of the Boc group impact cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

- Challenges : The bulky Boc group hinders catalyst access to the amine, reducing coupling efficiency.

- Solutions : Use Pd-Xantphos or RuPhos ligands to enhance catalytic activity. For example, coupling with aryl bromides in toluene at 100°C with Cs₂CO₃ achieves 60–75% yield .

Q. What computational tools predict the reactivity of this compound in medicinal chemistry applications?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., kinase enzymes) .

Q. How are unexpected byproducts (e.g., ring-opening or Boc migration) addressed during high-temperature reactions?

- Troubleshooting :

- Byproduct Identification : LC-MS and ²D NMR (COSY, HSQC) detect intermediates like trifluoromethyl ketones or rearranged Boc adducts.

- Mitigation : Lower reaction temperatures (<80°C) and shorter reaction times (<6 hr) reduce decomposition. Additives like molecular sieves absorb moisture, stabilizing the Boc group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.